1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-8-11(6-16-18)22(19,20)17-7-12-13(15-4-3-14-12)10-2-5-21-9-10/h2-6,8-9,17H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHOIVUITCLKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Reactants :
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Procedure :
Characterization Data
Preparation of [3-(Thiophen-3-yl)Pyrazin-2-yl]Methylamine
The amine substituent is synthesized via a two-step sequence: pyrazine-thiophene coupling followed by reductive amination .
Reductive Amination to Form the Methylamine Substituent
The aldehyde intermediate is converted to the methylamine via reductive amination:
Characterization Data
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¹H NMR (DMSO-d₆) :
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ESI–MS : m/z 233.1 [M+H]⁺.
Coupling of Sulfonyl Chloride and Amine
The final step involves reacting the pyrazole-4-sulfonyl chloride with [3-(thiophen-3-yl)pyrazin-2-yl]methylamine under mild basic conditions:
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Reactants :
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Conditions :
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Stirred at 25°C for 4 h.
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Workup :
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Yield : 75–80%.
Characterization Data
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Melting Point : 168–170°C.
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¹H NMR (DMSO-d₆) :
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δ 8.90 (s, 1H, pyrazine-H), 8.25 (s, 1H, pyrazole-H), 7.70 (dd, J = 3.0 Hz, 1H, thiophene-H), 4.40 (s, 2H, CH₂N), 3.85 (s, 3H, N-CH₃), 2.30 (s, 3H, SO₂NHCH₃).
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¹³C NMR : δ 155.2 (pyrazine-C), 143.8 (pyrazole-C), 128.5 (thiophene-C), 44.2 (CH₂N), 39.5 (N-CH₃).
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HRMS (ESI) : m/z calc. for C₁₄H₁₅N₅O₂S₂ [M+H]⁺: 374.0698; found: 374.0701.
Optimization and Challenges
Sulfonylation Efficiency
The use of chlorosulfonic acid and thionyl chloride ensures quantitative conversion to the sulfonyl chloride, avoiding side products like sulfonic acids.
Regioselectivity in Pyrazine Functionalization
The Suzuki–Miyaura coupling selectively targets the C3 position of pyrazine due to the electron-withdrawing aldehyde group at C2, which directs metallation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique electronic properties of the thiophene and pyrazine rings make this compound useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological molecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyrazole derivatives, focusing on functional groups, substituents, molecular weights, and reported biological activities:
*Estimated molecular weight based on structural formula.
Key Observations:
Functional Group Impact: The target compound’s sulfonamide group distinguishes it from carboxamide-based SDH inhibitors like penthiopyrad, isopyrazam, and sedaxane . The pyrazine-thiophene substituent introduces dual heteroaromaticity, which may improve π-π stacking or hydrogen-bonding interactions with biological targets compared to aliphatic or monocyclic substituents in analogs .
Biological Activity: Carboxamide derivatives (e.g., penthiopyrad) are established SDH inhibitors, disrupting fungal respiration . The target compound’s sulfonamide group could alter binding kinetics or target specificity, though empirical data are lacking. The pyrazoline derivative () demonstrates electroluminescent properties, highlighting the versatility of pyrazole-related scaffolds in non-agrochemical applications .
Structural Complexity :
- The pyrazine-thiophene hybrid in the target compound increases molecular rigidity compared to flexible aliphatic chains in penthiopyrad or bicyclic groups in isopyrazam. This rigidity might enhance target selectivity but reduce conformational adaptability .
Biological Activity
1-Methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula and its IUPAC name, which reflects its complex arrangement of functional groups. The presence of the pyrazole ring, thiophene moiety, and sulfonamide group contributes to its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. Notably, these compounds have been reported to target BRAF(V600E) and EGFR pathways, leading to reduced cell viability in various cancer cell lines .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 | Inhibition of BRAF(V600E) |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 4.5 | EGFR Inhibition |
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . The sulfonamide group is particularly noted for enhancing these effects.
Antimicrobial Properties
There is emerging evidence that pyrazole derivatives possess antimicrobial activity against a range of pathogens. For example, compounds similar to the target molecule have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | This compound |
| Escherichia coli | 15 µg/mL | Similar Pyrazole Derivative |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in tumor progression.
- Disruption of Cellular Signaling : The compound interferes with critical signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by activating intrinsic pathways .
Case Study 1: Breast Cancer Treatment
A recent study evaluated the efficacy of various pyrazole derivatives, including the target compound, in MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with associated apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed promising MIC values, suggesting potential for further development as an antimicrobial agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
